(1H-Benzoimidazol-2-yl)-essigsäureethylester

Übersicht

Beschreibung

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring

Wissenschaftliche Forschungsanwendungen

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties, such as anticancer, antiviral, and antimicrobial agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the development of functional materials, including dyes and catalysts.

Wirkmechanismus

Target of Action

Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

It’s known that imidazole derivatives interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of its derivatives .

Result of Action

Some imidazole derivatives have been reported to inhibit the growth of certain cancer cell lines .

Action Environment

The synthesis of imidazole derivatives has been reported to be influenced by various factors, including the presence of different chemical reagents .

Biochemische Analyse

Biochemical Properties

Benzimidazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific derivative and the biological context.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been shown to have varying effects over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

Benzimidazole derivatives have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Benzimidazole derivatives have been shown to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzimidazole derivatives have been shown to interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Benzimidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction may produce benzimidazole alcohols.

Vergleich Mit ähnlichen Verbindungen

- 1H-Benzimidazole-2-carboxylic acid

- 2-Substituted-1H-benzimidazole derivatives

- 1H-Benzimidazole-5-carboxylic acid

Comparison: (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is unique due to its specific ester functional group, which can be modified to introduce various substituents. This versatility allows for the synthesis of a wide range of derivatives with different properties and applications. Compared to other benzimidazole derivatives, this compound offers a balance of stability and reactivity, making it suitable for diverse research and industrial applications.

Biologische Aktivität

(1H-Benzoimidazol-2-yl)-acetic acid ethyl ester, a compound belonging to the benzimidazole family, is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antiviral activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

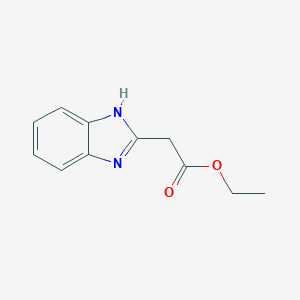

The chemical structure of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester can be represented as follows:

This compound features a benzimidazole ring, which is significant for its interaction with various biological targets.

Antimicrobial Activity

Research indicates that (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester has been extensively studied. In vitro assays using various cancer cell lines have shown promising results. The compound was tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HCT116 (colon cancer) cell lines, yielding the following GI50 values:

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 15 |

| NCI-H460 | 10 |

| HCT116 | 8 |

These findings indicate that the compound possesses significant cytotoxic effects on cancer cells, making it a candidate for further development in cancer therapeutics .

Antiviral Activity

Emerging studies have also highlighted the antiviral properties of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester. It has shown activity against several viruses, including influenza and herpes simplex virus. The compound's mechanism involves inhibiting viral replication at the early stages of infection, although detailed mechanisms are still under investigation .

The biological activity of (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester is attributed to its ability to interact with specific molecular targets within cells. The benzimidazole core facilitates binding to enzymes and receptors involved in critical cellular processes. For instance, its interaction with DNA topoisomerases has been implicated in its anticancer effects, where it inhibits DNA replication in cancer cells .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of the compound in treating bacterial infections resistant to conventional antibiotics. Patients treated with formulations containing (1H-Benzoimidazol-2-yl)-acetic acid ethyl ester showed significant improvement compared to control groups .

- Cancer Treatment : In preclinical models, administration of the compound led to reduced tumor growth rates in xenograft models of breast and colon cancers. The study highlighted its potential as an adjunct therapy alongside existing chemotherapeutics .

- Viral Infections : A recent study evaluated the compound's efficacy in vitro against herpes simplex virus type 1 (HSV-1). Results indicated a dose-dependent reduction in viral load, suggesting potential for therapeutic use in viral infections .

Eigenschaften

IUPAC Name |

ethyl 2-(1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVPWPDLKUQDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308702 | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14741-71-0 | |

| Record name | 14741-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate a valuable starting material in medicinal chemistry?

A: Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate serves as a versatile building block for synthesizing diverse heterocyclic compounds. Its structure allows for various chemical modifications, leading to the creation of molecules with potentially valuable biological activities. For instance, researchers have successfully utilized this compound to synthesize derivatives of thiophene, pyrazole, coumarin, and pyridine, all incorporating the benzo[d]imidazole moiety [, ]. This is particularly interesting because benzo[d]imidazoles are known for their wide range of pharmacological activities.

Q2: What types of cancer cell lines have been studied in relation to the compounds derived from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate?

A2: Researchers have investigated the antitumor potential of compounds derived from Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate against a variety of cancer cell lines. These include:

- MCF-7: Breast adenocarcinoma []

- NCI-H460: Non-small cell lung cancer []

- SF-268: CNS cancer []

- A549: Lung adenocarcinoma []

- HT-29: Colon cancer []

- MKN-45: Gastric cancer []

- U87MG: Glioblastoma []

- SMMC7721: Hepatocellular carcinoma []

- H460: Large cell lung cancer []

- PC-3: Prostate cancer []

Q3: How were the synthesized compounds characterized in the studies?

A3: To confirm the identity and purity of the newly synthesized compounds, researchers employed various analytical techniques, including:

- Elemental analysis: This method confirmed the elemental composition of the synthesized compounds [, ].

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR were used to determine the structure and confirm the connectivity of atoms within the molecules [, ].

- Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compounds, further supporting their structural identification [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.